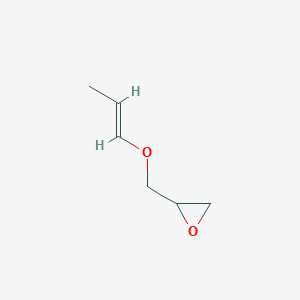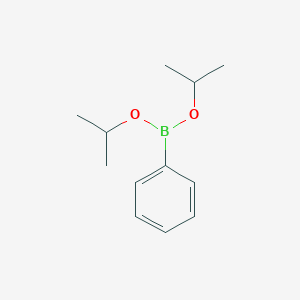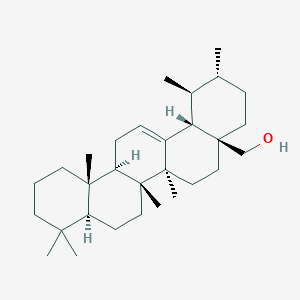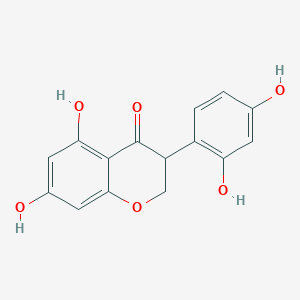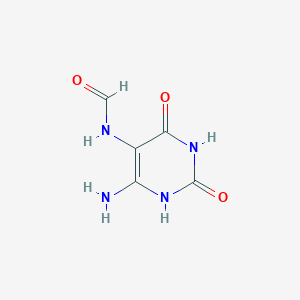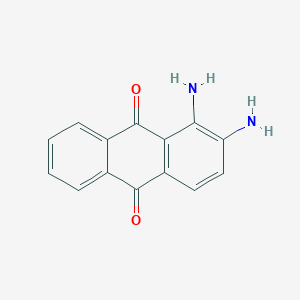
1,2-Diaminoanthraquinone
Übersicht
Beschreibung
1,2-Diaminoanthraquinone, also known as this compound, is a useful research compound. Its molecular formula is C14H10N2O2 and its molecular weight is 238.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 39934. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Quinones - Anthraquinones - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Electroactive Surface Functionality 1,2-Diaminoanthraquinone reacts with Vulcan XC72 carbon to produce surface-bound anthraquinone species, useful for electrochemical applications. This includes stable benzimidazole linkages and more transient amine linkages, indicating potential in electronics and sensor technology (Smith & Pickup, 2009).
Fluorescent Probe for Nitric Oxide Imaging As a fluorescent probe, this compound aids in imaging nitric oxide in living cells. It forms fluorescent aggregates that are critical for confocal fluorescence microscopy (Galindo et al., 2008).
Colorimetric Sensing of Nitric Oxide and Nitrite Anion Cross-linked poly(2-hydroxyethylmethacrylate) films doped with this compound can be used as colorimetric sensors for nitric oxide and nitrite anions in various environments (Bru et al., 2006).
SERS Spectroscopy and Anion Detection The SERS (Surface-Enhanced Raman Spectroscopy) spectrum of this compound on silver colloid provides insights into anion detection, particularly fluoride, through hydrogen bonding (Lopes & Santos, 2005).
Nonlinear Optical Properties for Optoelectronics The third-order nonlinear optical properties of 1,5-Diaminoanthraquinone, a related compound, indicate potential applications in optoelectronics and photonic devices (Sreenath et al., 2018).
Chemical Sensors and Nanophotonics 1,5-Diaminoanthraquinone nanowires exhibit properties useful for optical sensor materials and may be integrated into photonic devices (Zhao et al., 2009).
Potential Reagent for NO Detection this compound's reaction with nitric oxide (NO) has been explored for potential development in optical fiber chemical sensors (Dacres & Narayanaswamy, 2005).
Photoinitiating Systems for 3D Printing Diaminoanthraquinone-based photoinitiating systems show efficiency in initiating free radical photopolymerization under visible light, useful in 3D printing of polymer/carbon nanotube nanocomposites (Wang et al., 2019).
Enhancing Solubility in Electrolytes for Batteries Functionalizing 1,4-Diaminoanthraquinones can enhance their solubility in organic solvents, making them viable for use in nonaqueous redox flow batteries (Geysens et al., 2020).
Supramolecular Structures for Electrochemical Capacitors Oligomeric supramolecules of Diaminoanthraquinone have been proposed as materials for electrochemical capacitors, showing good cyclability and capacity retention (Naoi et al., 2002).
Wirkmechanismus
Target of Action
The primary target of 1,2-Diaminoanthraquinone (DAQ) is Nitric Oxide (NO) in living cells . Nitric Oxide is a free radical that plays a crucial role in numerous biological functions, including acting as a vasodilator in the cardiovascular system, a neurotransmitter, and an effector within the immune system .
Mode of Action
This compound interacts with Nitric Oxide in the presence of oxygen to yield a reaction product known as DAQ-TZ . This interaction is thought to be responsible for the images obtained with confocal fluorescence microscopy . The non-fluorescent DAQ reacts with NO to give the triazole DAQ-TZ, which is detectable by means of fluorescence microscopy .
Biochemical Pathways
The interaction of DAQ with Nitric Oxide affects the imaging of Nitric Oxide in living cells . The reaction product of DAQ with NO, a triazole with red fluorescence, is thought to be responsible for the images obtained with confocal fluorescence microscopy .
Pharmacokinetics
It’s worth noting that daq is a solid substance at room temperature . More research would be needed to fully understand the ADME properties of DAQ and their impact on its bioavailability.
Result of Action
The result of DAQ’s action is the formation of fluorescent aggregates of a reaction product of DAQ, which are thought to be responsible for the images obtained with confocal fluorescence microscopy . This allows for the detection of Nitric Oxide productions in live cells and animals .
Action Environment
The action of DAQ is influenced by the presence of oxygen, as the non-fluorescent DAQ reacts with Nitric Oxide in the presence of oxygen to yield the triazole DAQ-TZ . . More research would be needed to fully understand how other environmental factors influence the action, efficacy, and stability of DAQ.
Safety and Hazards
1,2-Diaminoanthraquinone may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s advised to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye . Use of personal protective equipment and ensuring adequate ventilation is recommended .
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
1,2-Diaminoanthraquinone interacts with nitric oxide in the presence of oxygen, leading to the formation of a reaction product that exhibits fluorescence . This property allows it to be used as a fluorescent probe for the imaging of nitric oxide in living cells .
Cellular Effects
This compound has been reported to have minimal neurotoxic effects and does not influence normal evoked field potential amplitudes or affect the induction of long-term potentiation . It has been used to detect changes in nitric oxide levels in rat retinas after injury to the optic nerve .
Molecular Mechanism
The molecular mechanism of this compound involves its reaction with nitric oxide in the presence of oxygen. This reaction leads to the formation of a fluorescent product, which is thought to be responsible for the images obtained with confocal fluorescence microscopy .
Temporal Effects in Laboratory Settings
Its reaction with nitric oxide to form a fluorescent product suggests that its effects may be observable over time .
Metabolic Pathways
This compound is involved in the metabolic pathway related to nitric oxide. Nitric oxide is synthesized from L-arginine in a reaction catalyzed by nitric oxide synthase . This compound reacts with nitric oxide to form a fluorescent product
Eigenschaften
IUPAC Name |
1,2-diaminoanthracene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O2/c15-10-6-5-9-11(12(10)16)14(18)8-4-2-1-3-7(8)13(9)17/h1-6H,15-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRMDXTVKVHKWEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5061950 | |
| Record name | 1,2-Diamino-9,10-anthracenedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5061950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1758-68-5 | |
| Record name | 1,2-Diaminoanthraquinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1758-68-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Diaminoanthraquinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001758685 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Diaminoanthraquinone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39934 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9,10-Anthracenedione, 1,2-diamino- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,2-Diamino-9,10-anthracenedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5061950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-diaminoanthraquinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.597 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,2-DIAMINOANTHRAQUINONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H5P6YP29VA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
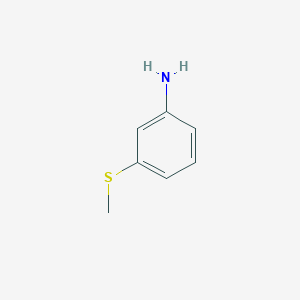



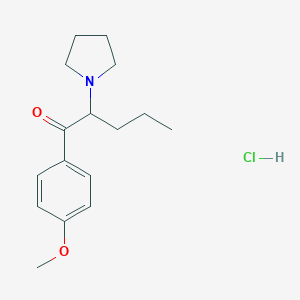

![(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(quinolin-3-yl)propanoic acid](/img/structure/B157585.png)
